
4-(1-Aminoethyl)-3-fluorophenol
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Overview
Description
4-(1-Aminoethyl)-3-fluorophenol is an organic compound that features a phenol group substituted with a fluorine atom and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-3-fluorophenol typically involves the introduction of the aminoethyl group and the fluorine atom onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenol ring followed by the addition of the aminoethyl group through reductive amination. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Acylation of the Primary Amine
The aminoethyl group undergoes nucleophilic acylation with acylating agents like acetic anhydride or acetyl chloride. This reaction typically proceeds under mild alkaline conditions (pH 8–10) at 25–40°C, yielding N-acetyl derivatives.
Reagent | Conditions | Product | Yield (%) | Reference |
---|---|---|---|---|
Acetic anhydride | NaOH (10%), 30°C, 2 hrs | N-Acetyl-4-(1-aminoethyl)-3-fluorophenol | 85–90 |
Alkylation Reactions
The primary amine reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated products. Steric effects from the ethyl group influence reaction rates.
Reagent | Base | Temperature | Product |
---|---|---|---|
Methyl iodide | Triethylamine | 50°C | N-Methyl-4-(1-aminoethyl)-3-fluorophenol |
Oxidation of the Phenol Ring
The phenolic hydroxyl group is oxidized to a quinone structure using strong oxidants like KMnO₄ under acidic conditions.
This compoundKMnO4H2SO43-Fluoro-4-(1-aminoethyl)-1,2-benzoquinone
Electrophilic Aromatic Substitution (EAS)
The fluorine atom directs electrophiles to the ortho/para positions. Bromination and nitration occur regioselectively:
Reaction | Reagent | Position Substituted | Product |
---|---|---|---|
Bromination | Br₂, FeBr₃ | C-5 (para to -OH) | 5-Bromo-4-(1-aminoethyl)-3-fluorophenol |
Nitration | HNO₃, H₂SO₄ | C-6 (meta to -F) | 6-Nitro-4-(1-aminoethyl)-3-fluorophenol |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitated by palladium catalysts:
This compound+Ar-B(OH)2Pd(PPh3)4Biaryl derivatives
Biocatalytic Transformations
Enzymatic methods enable stereoselective synthesis. Transaminases (e.g., from E. coli) catalyze the conversion of ketones to enantiomerically pure amines using pyridoxal-5'-phosphate (PLP) as a cofactor :
Enzyme Source | Substrate | Temperature | Enantiomeric Excess (%) |
---|---|---|---|
E. coli transaminase | 4-(1-Ketoethyl)-3-fluorophenol | 30°C | >99 (S-isomer) |
Comparative Reactivity Insights
Scientific Research Applications
4-(1-Aminoethyl)-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-Aminoethyl)-3-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Aminoethyl)-2-methoxy-5-nitrophenol
- 4-(1-Aminoethyl)-3-chlorophenol
- 4-(1-Aminoethyl)-3-bromophenol
Uniqueness
4-(1-Aminoethyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability and influence its interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
4-(1-Aminoethyl)-3-fluorophenol, a chiral compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. The compound is characterized by a fluorine atom and an aminoethyl group attached to a phenolic structure, which contributes to its unique electronic properties and stability. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C9H12FNO
- Molecular Weight : 155.17 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom enhances the compound's reactivity and stability, making it a candidate for further biological exploration.
This compound is believed to interact with various biological targets through hydrogen bonding and electrostatic interactions. This capability allows it to modulate enzyme activity or receptor function, potentially influencing physiological pathways. For instance, studies have indicated its role as a pharmaceutical intermediate with anti-tumor properties, suggesting that it may inhibit certain cancer cell lines through specific enzymatic pathways.
Enzyme Interactions
Research has demonstrated that this compound can act as an enzyme inhibitor. Its structural features allow for effective binding to active sites of target enzymes, which is crucial for modulating their activity. For example, it has been explored in the context of fluorescent probes for cancer detection, where its interaction with specific enzymes enhances imaging techniques .
Anti-Tumor Properties
Several studies have highlighted the anti-tumor potential of this compound. In vitro tests have shown that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines, including breast and colon cancer cells. The mechanism underlying this activity may involve the inhibition of key metabolic pathways essential for tumor growth .
Case Study 1: Fluorescent Probes in Cancer Research
A study utilized this compound as part of a fluorescent probe designed to detect γ-glutamyltransferase (GGT) activity in ovarian cancer cells. The probe showed high fluorescence intensity specifically in tumor cells, indicating the compound's potential as a diagnostic tool in oncology .
Case Study 2: Antitumor Activity Assessment
In another investigation, synthesized derivatives of this compound were tested against human breast cancer cell lines (MDA-MB-468 and MCF-7). Results indicated low micromolar GI50 values, particularly in the MDA-MB-468 line, suggesting that these derivatives could serve as promising candidates for further development as anti-cancer agents .
Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Modulates enzyme activity through binding interactions. |
Anti-Tumor Properties | Exhibits growth inhibition in various cancer cell lines. |
Fluorescent Probes | Enhances imaging techniques for cancer detection via GGT activity modulation. |
Properties
Molecular Formula |
C8H10FNO |
---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
4-(1-aminoethyl)-3-fluorophenol |
InChI |
InChI=1S/C8H10FNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3 |
InChI Key |
OBKMDRKVZXRMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)F)N |
Origin of Product |
United States |
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